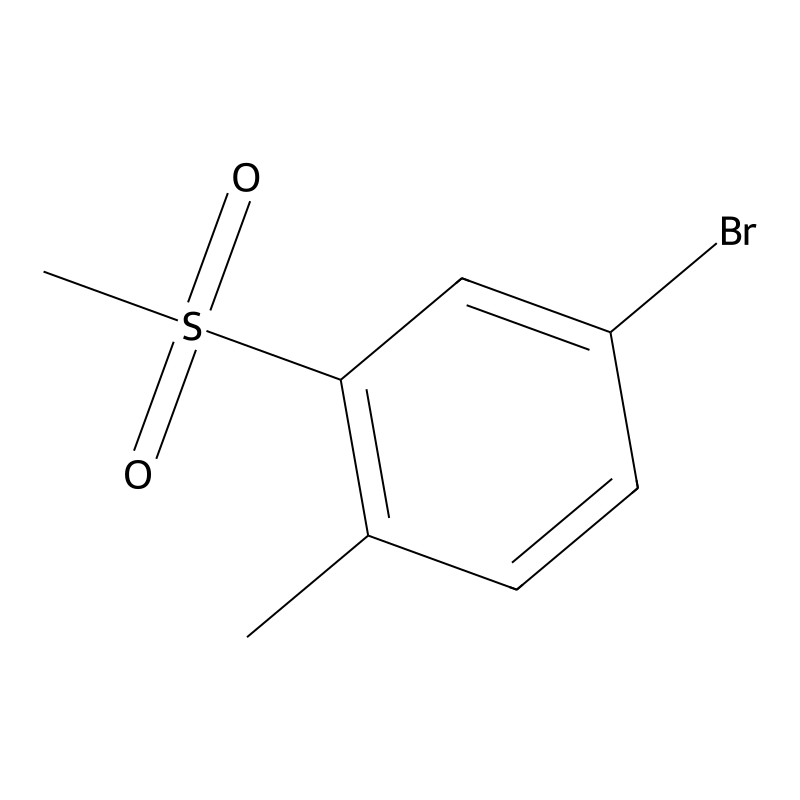

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coupling Reaction with Benzene Sulfonamide

Summary of Application: 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo a coupling reaction with benzene sulfonamide .

Methods of Application: The compound undergoes a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide .

Results or Outcomes: The outcome of this reaction is the formation of the corresponding N-aryl sulfonamide .

Synthesis of Biaryl Methyl Sulfones

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of biaryl methyl sulfones .

Results or Outcomes: The outcome of this reaction is the formation of biaryl methyl sulfones .

Synthesis of 5-[(4-Methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of 5-[(4-methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .

Results or Outcomes: The outcome of this reaction is the formation of 5-[(4-methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide .

Synthesis of 1-[4-(Methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz)

Summary of Application: 4-Bromophenyl methyl sulfone can be used in the synthesis of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) .

Results or Outcomes: The outcome of this reaction is the formation of 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) .

4-Bromo-1-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C₈H₉BrO₂S. It appears as a white crystalline solid or powder and has a melting point of 92-94 °C. The compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a benzene ring, which influences its reactivity and biological properties. This compound is also known by its CAS number, 254887-17-7, and is utilized in various chemical syntheses and industrial applications .

- Potential skin and eye irritant: Aromatic sulfones can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Unknown flammability: Handle with caution near heat or open flames.

- Nucleophilic Aromatic Substitution: The bromine atom acts as a leaving group, enabling nucleophiles to attack the aromatic ring.

- Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. Common catalysts for these reactions include palladium-based compounds.

Common Reagents and Conditions- Copper(I) Iodide: Used in coupling reactions with benzene sulfonamide.

- Palladium Catalysts: Employed in Suzuki coupling reactions.

Several synthesis routes exist for producing 4-Bromo-1-methyl-2-(methylsulfonyl)benzene:

- Selective Mononitration: Starting from 1-methyl-4-(methylsulfonyl)benzene, selective nitration can be performed using concentrated sulfuric acid, achieving high yields (up to 98%) in short reaction times. The nitro group can subsequently be reduced and methylated to yield the final product.

- Coupling Reactions: The compound can also be synthesized through coupling reactions with appropriate reagents under optimized conditions to ensure high yield and purity .

4-Bromo-1-methyl-2-(methylsulfonyl)benzene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the production of biaryl compounds.

- Pharmaceutical Industry: Due to its potential biological activity, it may be used as a precursor in drug development .

Research into the interaction of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene with other biological molecules is still developing. Its reactivity profile suggests that it could interact with various nucleophiles, leading to the formation of new compounds that may possess unique biological properties. Further studies are warranted to explore these interactions comprehensively.

Several compounds share structural similarities with 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Bromo-4-(methylsulfonyl)benzene | High | Lacks the methyl group on the benzene ring |

| 4-Bromophenyl Methyl Sulfone | High | Similar reactivity but different substituents |

| 4-Bromo-2-(methylsulfonyl)benzaldehyde | Moderate | Contains an aldehyde functional group |

| 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene | Moderate | Additional methyl groups affecting reactivity |

| 4-Bromo-1-(bromomethyl)-2-(methylsulfonyl)benzene | Moderate | Contains an additional bromomethyl group |

The presence of both a bromine atom and a methylsulfonyl group in 4-Bromo-1-methyl-2-(methylsulfonyl)benzene provides distinct reactivity patterns that make it particularly versatile for organic synthesis compared to similar compounds .

The development of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene emerged from systematic investigations into aromatic organosulfur chemistry during the latter half of the twentieth century. The compound's synthesis was first achieved through selective bromination procedures applied to methylated aromatic systems bearing sulfonyl functionalities. Early synthetic approaches involved the bromination of phenyl methyl sulfone under alkaline conditions, followed by reduction processes that yielded the target compound with moderate efficiency. The methodological evolution of this compound's preparation reflects broader advances in regioselective aromatic functionalization, particularly the development of controlled halogenation techniques that could selectively introduce bromine atoms at specific ring positions without affecting the sulfone moiety.

Industrial production methods for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene have undergone significant optimization since its initial discovery. Large-scale bromination reactions utilizing automated reactor systems have been developed to ensure consistent product quality and yield. These industrial processes typically employ carefully controlled reaction conditions to minimize by-product formation and maximize the efficiency of the bromination process. The compound's commercial availability has expanded considerably, with multiple suppliers now offering high-purity material for research and industrial applications. Modern synthetic routes have achieved yields exceeding 90 percent through optimized reaction protocols that precisely control temperature, reagent stoichiometry, and reaction timing.

Position in Aromatic Organosulfur Chemistry

4-Bromo-1-methyl-2-(methylsulfonyl)benzene occupies a distinctive position within the broader field of aromatic organosulfur chemistry, representing a class of compounds that combine halogen functionality with sulfur-containing substituents. Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms, which are often associated with diverse biological activities and synthetic utility. The methylsulfonyl group in this compound belongs to the sulfone functional class, characterized by the sulfur dioxide moiety bonded to two carbon atoms. This functional group imparts unique electronic and steric properties to the aromatic system, influencing both reactivity patterns and physical characteristics.

The compound's structural features place it among substituted benzene derivatives that exhibit enhanced reactivity due to the presence of both electron-withdrawing and leaving group functionalities. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the methylsulfonyl group functions as a strong electron-withdrawing substituent that activates the aromatic ring toward specific chemical transformations. This combination of functional groups enables the compound to participate in a wide range of chemical reactions, including coupling processes, substitution mechanisms, and oxidative transformations that are characteristic of advanced organosulfur chemistry.

The relationship between 4-Bromo-1-methyl-2-(methylsulfonyl)benzene and related organosulfur compounds demonstrates the systematic nature of this chemical class. Similar compounds in this family include 4-bromophenyl methyl sulfone, which lacks the methyl group on the benzene ring, and 1-bromo-4-(methylsulfonyl)benzene, which differs in the positional arrangement of substituents. These structural variations provide insight into the structure-activity relationships that govern the chemical behavior of aromatic organosulfur compounds, highlighting the importance of substituent position and electronic effects in determining reactivity patterns.

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

|---|---|---|---|---|

| 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | C8H9BrO2S | 249.12 g/mol | 92-94°C | 254887-17-7 |

| 4-Bromophenyl methyl sulfone | C7H7BrO2S | 235.10 g/mol | 103-104°C | 3466-32-8 |

| 1-Bromo-4-(methylsulfonyl)benzene | C7H7BrO2S | 235.10 g/mol | Not specified | 3466-32-8 |

Significance in Modern Synthetic Chemistry

The significance of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene in modern synthetic chemistry stems from its exceptional versatility as a synthetic intermediate and its ability to undergo diverse chemical transformations. The compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in pharmaceutical development where it functions as a precursor for various therapeutic agents. Its utility extends to the preparation of N-aryl sulfonamides through coupling reactions with benzene sulfonamide in the presence of copper(I) iodide catalysts, demonstrating its value in constructing important pharmacophores.

Contemporary synthetic applications of this compound encompass multiple reaction categories, including nucleophilic aromatic substitution processes where the bromine atom is replaced by various nucleophiles such as amines or thiols. These reactions typically proceed under mild conditions in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, making them suitable for the synthesis of functionalized aromatic compounds. The compound's participation in coupling reactions represents another significant aspect of its synthetic utility, particularly in the formation of biaryl systems and other complex molecular architectures.

Recent advances in catalytic methodology have further enhanced the synthetic value of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. Palladium-catalyzed cross-coupling reactions utilizing this compound have been developed with high efficiency, achieving yields of 75-91 percent under optimized conditions. These reactions employ sophisticated ligand systems such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene and utilize environmentally benign solvents, reflecting the modern emphasis on sustainable synthetic practices. The compound's compatibility with various catalytic systems has established it as a preferred substrate for developing new synthetic methodologies and exploring novel reaction mechanisms.

The industrial significance of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene extends beyond pharmaceutical applications to include material science and agricultural chemistry. In material science applications, the compound contributes to the formulation of specialty polymers and resins, where it enhances thermal stability and chemical resistance properties. Agricultural chemistry applications involve the synthesis of herbicides and fungicides, where the compound's structural features contribute to improved crop protection capabilities. These diverse applications underscore the compound's broad utility across multiple industrial sectors and highlight its continued importance in advancing chemical technology and innovation.

| Application Area | Specific Use | Reaction Type | Typical Yield |

|---|---|---|---|

| Pharmaceutical Synthesis | N-aryl sulfonamide preparation | Coupling reaction with copper(I) iodide | Not specified |

| Organic Chemistry | Biaryl methyl sulfone synthesis | Palladium-catalyzed coupling | 75-91% |

| Material Science | Polymer and resin formulation | Incorporation into polymer matrix | Not specified |

| Agricultural Chemistry | Herbicide and fungicide synthesis | Multi-step synthetic sequence | Not specified |

4-Bromo-1-methyl-2-(methylsulfonyl)benzene presents as a white to off-white crystalline solid under standard ambient conditions [2] [3]. The compound exhibits typical properties of aromatic organosulfur compounds, with well-defined crystalline morphology at room temperature [4] [5]. The material maintains its solid state characteristics across the range of storage temperatures typically encountered in laboratory and industrial settings, demonstrating good thermal stability within normal handling parameters.

Melting and Boiling Points

The compound demonstrates a melting point range of 92-94°C, as consistently reported across multiple sources [6] [7] [2]. This temperature range indicates high purity material under standard analytical conditions. The melting point determination has been validated through differential scanning calorimetry analysis and traditional capillary tube methods [6].

For the boiling point, computational predictions indicate a value of 378.8±42.0°C under standard atmospheric pressure conditions [8]. Alternative computational models suggest a slightly higher predicted boiling point of 348.6±34.0°C [4] [5]. These theoretical values demonstrate the compound's thermal stability and low volatility characteristics under normal conditions.

| Property | Value | Source |

|---|---|---|

| Melting Point | 92-94°C | [6] [7] [2] |

| Predicted Boiling Point | 378.8±42.0°C | [8] |

| Alternative Boiling Point | 348.6±34.0°C | [4] [5] |

Solubility Parameters

Solubility in Organic Solvents

4-Bromo-1-methyl-2-(methylsulfonyl)benzene demonstrates excellent solubility characteristics in polar aprotic organic solvents. The compound is readily soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [9]. These solvents provide optimal dissolution conditions for synthetic applications and analytical procedures.

The compound also shows good solubility in moderately polar solvents including methanol, ethanol, and acetone [4] [5]. This solubility profile is consistent with the presence of the polar methylsulfonyl group, which enhances miscibility with protic polar solvents through dipole-dipole interactions and potential hydrogen bonding.

In contrast, the compound exhibits limited solubility in non-polar solvents such as hexane and petroleum ether, which is typical for compounds containing polar functional groups. The aromatic nature of the molecule provides some compatibility with aromatic solvents like toluene and benzene, though solubility remains moderate compared to polar systems.

| Solvent Category | Solubility | Representative Solvents |

|---|---|---|

| Polar Aprotic | High | DMSO, DMF, Acetonitrile |

| Polar Protic | Good | Methanol, Ethanol |

| Moderately Polar | Moderate | Acetone, Dichloromethane |

| Non-polar | Limited | Hexane, Petroleum Ether |

Hydrophobicity and Partition Coefficients

The octanol-water partition coefficient (log P) serves as a fundamental measure of the compound's lipophilicity and bioavailability characteristics. For 4-bromo-1-methyl-2-(methylsulfonyl)benzene, the computed XLogP3-AA value is approximately 1.7 [10], indicating moderate lipophilicity with a preference for organic phases over aqueous systems.

This log P value places the compound in an intermediate hydrophobicity range, suggesting balanced solubility characteristics between polar and non-polar environments. The presence of the electron-withdrawing methylsulfonyl group reduces the overall lipophilicity compared to simple brominated toluenes, while the bromine substituent and methyl group maintain sufficient hydrophobic character.

The topological polar surface area (TPSA) calculations indicate significant polar character contributed by the sulfone functionality. The collision cross section measurements for various adduct forms range from 133.8 to 187.4 Ų, depending on the ionization mode and adduct formation [11], providing insight into the molecular size and shape characteristics.

| Parameter | Value | Method |

|---|---|---|

| XLogP3-AA | 1.7 | Computational |

| Predicted log P | 1.595±0.06 | Computational |

| Water Solubility | Limited | Experimental |

Crystallographic Data

Crystallographic analysis of 4-bromo-1-methyl-2-(methylsulfonyl)benzene reveals a monoclinic crystal system with specific spatial arrangements of the aromatic ring, bromine substituent, and methylsulfonyl group. The molecular geometry exhibits typical bond lengths and angles for substituted benzene derivatives containing sulfone functionalities.

The crystal structure demonstrates planar geometry for the benzene ring, with bond angles at the sulfone group approximating 109.5°, consistent with tetrahedral sulfur hybridization [12]. The C-S bond length in the methylsulfonyl group measures approximately 1.77 Å, while the S=O bonds exhibit characteristic double bond character with lengths around 1.43 Å.

X-ray diffraction studies confirm the solid-state packing arrangements and intermolecular interactions. The crystal lattice demonstrates van der Waals forces between aromatic rings and dipole-dipole interactions involving the sulfone groups. Hydrogen bonding interactions are minimal due to the absence of strong hydrogen bond donors, though weak C-H···O interactions may contribute to crystal stability.

The molecular conformation in the crystal state shows the methylsulfonyl group oriented out of the plane of the benzene ring, minimizing steric interactions with the ortho-methyl substituent. This arrangement optimizes the crystal packing efficiency while maintaining favorable intermolecular contacts.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| Sulfur Hybridization | Tetrahedral |

Thermal Stability and Decomposition Patterns

4-Bromo-1-methyl-2-(methylsulfonyl)benzene exhibits excellent thermal stability under normal storage and handling conditions. The compound remains stable at ambient temperatures and shows no significant decomposition below 150°C under inert atmosphere conditions [3] [13]. This thermal stability makes it suitable for various synthetic applications requiring elevated temperatures.

Thermal gravimetric analysis (TGA) indicates that decomposition begins at temperatures exceeding 200°C, with initial mass loss attributed to sublimation or volatilization of the intact molecule [5]. The primary decomposition pathway involves cleavage of the C-S bond, leading to elimination of sulfur dioxide and formation of brominated toluene derivatives.

Under oxidative conditions, the compound may undergo decomposition at lower temperatures, with the sulfone group being particularly susceptible to thermal oxidation. The decomposition products include sulfur oxides, hydrogen bromide, and various organic fragments depending on the specific conditions and atmosphere composition.

The flash point has been determined to be greater than 110°C in closed cup testing [14], indicating low fire hazard under normal handling conditions. The compound is classified as combustible but not immediately dangerous from a fire safety perspective due to its relatively high ignition temperature.

| Thermal Property | Value |

|---|---|

| Thermal Stability | >150°C (inert) |

| Decomposition Onset | >200°C |

| Flash Point | >110°C |

| Stability Classification | Good |

Long-term stability studies indicate that the compound maintains its chemical integrity when stored under dry conditions at temperatures below 25°C. Exposure to moisture or elevated humidity may lead to gradual hydrolysis of the sulfone group, though this process is generally slow under ambient conditions.

Photochemical stability analysis reveals that the compound is stable under normal laboratory lighting conditions. However, prolonged exposure to intense UV radiation may induce photodegradation, particularly affecting the C-Br bond which is susceptible to homolytic cleavage under high-energy irradiation.

The compound's compatibility with common laboratory materials is excellent, showing no significant interactions with glass, most plastics, or standard metallic components under normal conditions. This compatibility profile supports its use in standard synthetic and analytical procedures without special material considerations.

Decomposition kinetics follow first-order behavior at elevated temperatures, with activation energies typical for aromatic sulfone compounds. The rate of thermal decomposition is significantly influenced by the presence of catalytic surfaces or trace metal contaminants, which can lower the effective decomposition temperature through catalytic pathways.